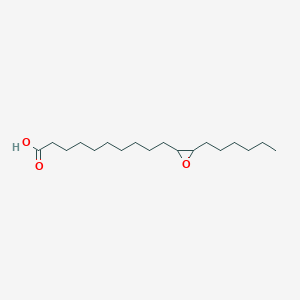
10-(3-Hexyloxiran-2-YL)decanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Hexyloxiran-2-YL)decanoic acid: is a synthetic organic compound characterized by the presence of an oxirane ring and a decanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in the synthesis include peracids for the epoxidation step and various catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for 10-(3-Hexyloxiran-2-YL)decanoic acid may involve large-scale epoxidation processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 10-(3-Hexyloxiran-2-YL)decanoic acid undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Diols: Formed from the opening of the oxirane ring.
Alcohols/Alkanes: Resulting from reduction reactions.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 10-(3-Hexyloxiran-2-YL)decanoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, such as surfactants and polymers .
Mechanism of Action
The mechanism of action of 10-(3-Hexyloxiran-2-YL)decanoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of various intermediates that can interact with enzymes and other biomolecules. These interactions can modulate biological processes, such as lipid metabolism and signal transduction .
Comparison with Similar Compounds
Decanoic Acid: A simple fatty acid with similar chain length but lacking the oxirane ring.
10-Hydroxydecanoic Acid: Similar in structure but with a hydroxyl group instead of an oxirane ring.
Uniqueness: 10-(3-Hexyloxiran-2-YL)decanoic acid is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development.
Properties
CAS No. |
88657-37-8 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
10-(3-hexyloxiran-2-yl)decanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-10-13-16-17(21-16)14-11-8-6-5-7-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |
InChI Key |
SXOALEVCRMTSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(O1)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















